molecular formula C9H13F2N3O2 B6632332 N-(2,2-difluoro-3-hydroxypropyl)-2,5-dimethylpyrazole-3-carboxamide

N-(2,2-difluoro-3-hydroxypropyl)-2,5-dimethylpyrazole-3-carboxamide

Cat. No. B6632332
M. Wt: 233.22 g/mol
InChI Key: LXRGPUODZQPCBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-difluoro-3-hydroxypropyl)-2,5-dimethylpyrazole-3-carboxamide, also known as DFP-10825, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell survival.

Mechanism of Action

N-(2,2-difluoro-3-hydroxypropyl)-2,5-dimethylpyrazole-3-carboxamide exerts its pharmacological effects by inhibiting the activity of PARP, which is an enzyme that plays a critical role in repairing DNA damage. PARP is activated in response to DNA strand breaks and catalyzes the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to itself and other acceptor proteins, leading to the recruitment of DNA repair factors. However, excessive activation of PARP can deplete cellular NAD+ and ATP levels, leading to cell death by energy depletion. By inhibiting PARP activity, N-(2,2-difluoro-3-hydroxypropyl)-2,5-dimethylpyrazole-3-carboxamide can sensitize cancer cells to DNA-damaging agents and protect normal cells from DNA damage-induced cell death.
Biochemical and Physiological Effects:
N-(2,2-difluoro-3-hydroxypropyl)-2,5-dimethylpyrazole-3-carboxamide has been shown to have several biochemical and physiological effects in various cell types and animal models. In cancer cells, N-(2,2-difluoro-3-hydroxypropyl)-2,5-dimethylpyrazole-3-carboxamide has been found to induce DNA damage, inhibit cell proliferation, and enhance the cytotoxic effects of chemotherapy and radiation therapy. In neurons, N-(2,2-difluoro-3-hydroxypropyl)-2,5-dimethylpyrazole-3-carboxamide has been shown to protect against oxidative stress, inflammation, and excitotoxicity, leading to improved cell survival and function. In immune cells, N-(2,2-difluoro-3-hydroxypropyl)-2,5-dimethylpyrazole-3-carboxamide has been found to inhibit the production of pro-inflammatory cytokines and enhance the activity of regulatory T cells, leading to reduced inflammation and improved immune function.

Advantages and Limitations for Lab Experiments

N-(2,2-difluoro-3-hydroxypropyl)-2,5-dimethylpyrazole-3-carboxamide has several advantages as a research tool, including its high potency and selectivity for PARP, its ability to sensitize cancer cells to DNA-damaging agents, and its potential use in the treatment of neurodegenerative and autoimmune diseases. However, there are also some limitations to its use in lab experiments, including its relatively high cost, its potential toxicity at high concentrations, and the need for specialized equipment and expertise to handle and administer the compound.

Future Directions

There are several future directions for research on N-(2,2-difluoro-3-hydroxypropyl)-2,5-dimethylpyrazole-3-carboxamide, including the development of more potent and selective PARP inhibitors, the identification of biomarkers for patient selection and response prediction, and the exploration of combination therapies with other DNA-damaging agents and immune modulators. In addition, further studies are needed to elucidate the mechanisms of action of N-(2,2-difluoro-3-hydroxypropyl)-2,5-dimethylpyrazole-3-carboxamide in different cell types and disease models, and to investigate its potential use as a diagnostic tool for DNA damage and repair defects. Finally, the translation of N-(2,2-difluoro-3-hydroxypropyl)-2,5-dimethylpyrazole-3-carboxamide into clinical trials and its potential approval as a therapeutic agent for cancer and other diseases represent important future directions for research on this compound.

Synthesis Methods

N-(2,2-difluoro-3-hydroxypropyl)-2,5-dimethylpyrazole-3-carboxamide can be synthesized through a multi-step process that involves the reaction of 2,5-dimethylpyrazole-3-carboxylic acid with 2,2-difluoro-3-hydroxypropylamine, followed by the coupling of the resulting intermediate with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product. This process yields a white crystalline powder with a purity of over 98%.

Scientific Research Applications

N-(2,2-difluoro-3-hydroxypropyl)-2,5-dimethylpyrazole-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research, including cancer biology, neurobiology, and immunology. As a PARP inhibitor, N-(2,2-difluoro-3-hydroxypropyl)-2,5-dimethylpyrazole-3-carboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to increased cell death and tumor regression. In addition, N-(2,2-difluoro-3-hydroxypropyl)-2,5-dimethylpyrazole-3-carboxamide has been found to protect neurons against oxidative stress and inflammation, suggesting its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, N-(2,2-difluoro-3-hydroxypropyl)-2,5-dimethylpyrazole-3-carboxamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines, indicating its potential use in the treatment of autoimmune diseases.

properties

IUPAC Name

N-(2,2-difluoro-3-hydroxypropyl)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2N3O2/c1-6-3-7(14(2)13-6)8(16)12-4-9(10,11)5-15/h3,15H,4-5H2,1-2H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRGPUODZQPCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NCC(CO)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-difluoro-3-hydroxypropyl)-2,5-dimethylpyrazole-3-carboxamide

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